N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative featuring a unique hybrid structure combining 1-methylindoline, pyrrolidine, and thiophene moieties. The indoline and pyrrolidine groups are common in central nervous system (CNS) and antiviral agents, while the thiophene moiety often enhances metabolic stability and ligand-receptor interactions. The oxalamide core is shared with several compounds in the evidence, enabling comparisons based on structural analogs.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-25-11-8-17-13-16(6-7-19(17)25)20(26-9-2-3-10-26)15-24-22(28)21(27)23-14-18-5-4-12-29-18/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIPLZOFCRQNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- Indolin moiety : Imparts potential neuroactive properties.
- Pyrrolidine ring : Contributes to the compound's pharmacological profile.
- Oxalamide functional group : Known for its diverse biological activities.
- Thiophenyl group : May enhance lipophilicity and receptor binding.
The molecular formula of the compound is , with a molecular weight of approximately 399.5 g/mol.
Interaction with Cannabinoid Receptors
Research indicates that this compound exhibits significant interactions with cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes, including pain modulation, appetite regulation, and mood enhancement.
Key Findings:
- The compound has been shown to act as a modulator at the CB1 receptor, suggesting potential applications in pain management and appetite control.
- Molecular docking studies have demonstrated favorable binding affinities, indicating that the compound may effectively compete with endogenous ligands for receptor binding sites.
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting that it may possess cytotoxic properties against tumor cells.
Case Study:
In a study involving human breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of Indoline and Pyrrolidine Intermediates : Utilizing standard organic synthesis techniques.
- Formation of the Oxalamide Linkage : This step often requires oxalyl chloride as a coupling agent.
- Final Coupling with Thiophenol : To introduce the thiophenyl group.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | Chlorinated phenyl; similar indoline structure | Modulator at CB1 receptor; potential analgesic effects |
| SR141716A | Piperidine ring; similar binding sites | CB1 cannabinoid receptor antagonist; used in research on appetite suppression |
| WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist; utilized in pain relief studies |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Functional Diversity
The oxalamide scaffold allows for diverse substitutions, leading to varied applications. Key analogs include:
Key Observations :
- Polarity and Bioactivity : The target compound’s pyrrolidine and thiophene groups increase lipophilicity compared to S336’s dimethoxybenzyl and pyridyl groups, which may influence blood-brain barrier penetration or receptor binding.
- Functional Moieties: BNM-III-170’s guanidinomethyl and indenyl groups enhance its charge and protein-binding capacity, aligning with its role as a CD4-mimetic .
Key Observations :
- Metabolic Stability : S336 and related flavoring oxalamides resist amide hydrolysis, favoring oxidation or conjugation . The target compound’s thiophene and indoline groups may undergo CYP450-mediated oxidation.
- Safety: S336’s high NOEL (100 mg/kg/day) reflects low toxicity, while BNM-III-170’s safety data are unspecified.
Pharmacological and Regulatory Context
- BNM-III-170: Enhances vaccine efficacy via CD4 mimicry, suggesting oxalamides’ versatility in immunology .
- Target Compound : Structural features align with antiviral or CNS drug candidates, though its development stage is unclear.
Research Implications and Gaps
- Metabolism : The absence of amide hydrolysis in S336 suggests that substitutions at N1/N2 (e.g., bulky aryl groups) protect the oxalamide core. The target compound’s pyrrolidine may alter this profile.
- Toxicity: FAO/WHO compounds’ shared NOELs (8–100 mg/kg/day) imply structural conservatism . The target compound’s novel substituents necessitate dedicated toxicity assays.
- Applications : Oxalamides span flavoring (S336) and therapeutics (BNM-III-170), but the target compound’s activity remains speculative without direct data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
